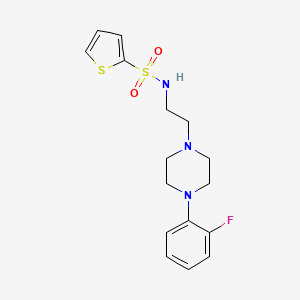

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a thiophene-2-sulfonamide moiety

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S2/c17-14-4-1-2-5-15(14)20-11-9-19(10-12-20)8-7-18-24(21,22)16-6-3-13-23-16/h1-6,13,18H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFJEUKKHAHODZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorophenylpiperazine with an appropriate thiophene sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine or potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under thermal conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pain Modulation

Research indicates that compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide can act as modulators of the P2X3 receptor, which plays a crucial role in pain pathways. Studies have shown that derivatives with piperazine components exhibit significant analgesic effects in animal models. For example:

- Case Study : A series of piperazine derivatives were evaluated for their analgesic properties in rodent models, demonstrating significant pain relief, thus supporting further investigation into this compound for its potential use in pain management.

Anticancer Activity

The anticancer potential of this compound has been examined through various in vitro studies. Compounds with similar structural characteristics have shown efficacy against several cancer cell lines. Notably:

- In Vitro Studies : Derivatives were tested against human colon cancer (HCT116) and mouse monocyte macrophage leukemia (RAW 264.7) cell lines using the MTT assay to determine cytotoxicity. The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics.

- Case Study : In comparative studies, several derivatives were tested against HCT116 cells, revealing that those with similar piperazine structures had IC50 values significantly lower than 50 µM, indicating potential for further development as anticancer agents.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide with various biological targets. These studies suggest that:

- The compound interacts favorably with proteins involved in cancer pathways and pain signaling.

- The presence of the thiophene ring enhances binding affinity due to π-stacking interactions with aromatic residues in target proteins.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the piperazine and thiophene components significantly influence biological activity:

- Piperazine Substituents : The introduction of halogen atoms (like fluorine) at specific positions on the phenyl ring enhances anticancer activity.

- Thiophene Modifications : Variations in the thiophene structure can alter pharmacokinetic properties and receptor binding profiles.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the fluorophenyl group are crucial for binding to these targets, while the thiophene-2-sulfonamide moiety may enhance the compound’s stability and solubility. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: A saccharin derivative with a similar piperazine and fluorophenyl structure.

4-(2-fluorophenyl)piperazine derivatives: Compounds with similar pharmacological profiles and applications.

Uniqueness

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene-2-sulfonamide moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and safety profiles.

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 369.5 g/mol. Its structure features a thiophene ring, a sulfonamide group, and a piperazine moiety substituted with a fluorinated phenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 369.5 g/mol |

| CAS Number | 1049467-61-9 |

Synthesis

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide involves multiple steps starting from saccharin derivatives. The key steps include the reaction of 1-(2-fluorophenyl)piperazine with saccharin derivatives in acetonitrile under reflux conditions. This process yields the desired compound after purification through column chromatography .

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown significant cytotoxic effects against human breast cancer cells. The IC50 values reported for related piperazine derivatives suggest that modifications in the structure can enhance anticancer activity:

| Compound | IC50 (µM) against MCF-7 cells |

|---|---|

| Compound 5e | 18 |

| Olaparib | 57.3 |

The mechanism of action appears to involve the inhibition of PARP1 (Poly (ADP-ribose) polymerase), which is crucial for DNA repair processes. Compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide have demonstrated the ability to induce apoptosis in cancer cells by increasing the activity of caspases .

The biological mechanisms underlying the activity of this compound include:

- PARP Inhibition : The compound inhibits PARP1 activity, leading to impaired DNA repair and increased cell death in cancer cells.

- Induction of Apoptosis : It promotes apoptosis through activation of caspase pathways, which are critical for programmed cell death .

- Cell Viability Reduction : The compound has been shown to reduce cell viability significantly in various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of thiophene-based compounds and their derivatives:

- Study on Piperazine Derivatives : A study demonstrated that piperazine derivatives with thiophene rings exhibit enhanced DPP-4 inhibitory activity, suggesting potential applications in diabetes management alongside anticancer properties .

- Crystal Structure Analysis : The crystal structure analysis revealed insights into the conformation of the compound, which may influence its biological interactions and efficacy .

Q & A

Basic: What are the optimal synthetic routes and purification methods for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide?

Answer:

The synthesis typically involves coupling a piperazine derivative with a sulfonamide-bearing thiophene moiety. A general approach includes:

- Step 1: Reacting 2-fluorophenylpiperazine with a thiophene-sulfonamide precursor via nucleophilic substitution or amide coupling.

- Step 2: Purification via flash column chromatography (silica gel, gradient elution with EtOAc/hexanes) to isolate the product, achieving ~50–60% yields .

- Critical Note: Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexanes) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

Key characterization methods include:

- X-ray crystallography to resolve the 3D conformation of the piperazine ring and sulfonamide geometry (e.g., torsion angles between thiophene and fluorophenyl groups) .

- 1H/13C NMR : Assign peaks using δ values (e.g., aromatic protons at 7.2–8.3 ppm, piperazine CH2 at 2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.

- Thermal analysis (TGA/DSC) : Assess decomposition temperature and crystallinity (mp ~180–185°C) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for receptor targeting?

Answer:

- Substitution Effects : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate receptor affinity. Evidence shows 2-methoxyphenyl analogs enhance 5-HT1A receptor binding in PET tracers .

- Linker Modification : Shorten the ethyl spacer to improve steric fit or introduce rigidity (e.g., cyclohexyl) to reduce off-target interactions .

- Validation : Use radiolabeled analogs (e.g., 18F) for in vivo biodistribution studies to quantify target engagement .

Advanced: What translational applications exist for fluorophenyl-piperazine derivatives in neuroimaging?

Answer:

- PET Tracers : 18F-labeled analogs (e.g., 18F-Mefway) quantify serotonin 1A (5-HT1A) receptor density in neurological disorders. Key parameters:

- Data Interpretation : Compare time-activity curves in target vs. reference regions (e.g., cerebellum) to calculate binding potential (BPND) .

Advanced: How can researchers resolve contradictions in synthetic yields or purity across studies?

Answer:

- Yield Discrepancies : Differences arise from reaction scales (e.g., 53% yield in 10 mmol vs. 65% in 1 mmol) due to byproduct formation. Optimize stoichiometry and temperature .

- Purity Issues : Use orthogonal methods (HPLC + NMR) to detect impurities. For example, residual solvents (DMF) can be removed via trituration with diethyl ether .

- Reproducibility : Document exact solvent grades (e.g., anhydrous DMF vs. technical grade) and drying protocols .

Advanced: What computational strategies predict the pharmacokinetic profile of this compound?

Answer:

- ADMET Prediction : Use QSAR models to estimate:

- LogD : ~2.8 (optimal for CNS penetration).

- CYP450 inhibition : Screen for interactions with CYP3A4/2D6 using docking simulations .

- Molecular Dynamics (MD) : Simulate binding to target receptors (e.g., 5-HT1A) to identify critical hydrogen bonds (e.g., sulfonamide O with Lysine residues) .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Storage : Store at –20°C under inert gas (Ar/N2) to prevent oxidation of the sulfonamide group.

- Stability : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks). Formulate as hydrochloride salt to enhance aqueous solubility and shelf life .

Advanced: How can in vivo pharmacokinetic studies inform dosing regimens?

Answer:

- Tracer Studies : Administer 18F-labeled analogs (1–5 mCi) intravenously in rodent models. Measure plasma clearance (t1/2 ~60–90 min) and brain uptake (%ID/g) via gamma counting .

- Metabolite Analysis : Use LC-MS/MS to identify major metabolites (e.g., de-fluorinated or sulfonamide-cleaved products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.